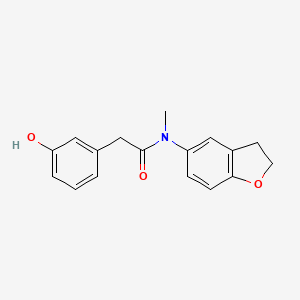![molecular formula C17H19FN2O2 B7647959 N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide involves the modulation of various neurotransmitters and receptors in the central nervous system. The compound acts as a selective inhibitor of the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the modulation of pain perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties by modulating pain perception in the central nervous system. Additionally, the compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide is its selectivity for norepinephrine and serotonin reuptake inhibition, which reduces the risk of side effects compared to other non-selective compounds. However, the compound has limitations in terms of its stability and solubility, which can affect its efficacy in in-vitro and in-vivo experiments.
Orientations Futures
There are several future directions for research on N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide. One area of research is the development of novel formulations and delivery methods to improve the stability and solubility of the compound. Another area of research is the investigation of the compound's efficacy in treating other diseases, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of the compound and its potential for drug development.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. The compound's selectivity for norepinephrine and serotonin reuptake inhibition, anti-inflammatory, analgesic, and anti-cancer properties make it a valuable compound for future research. However, further research is needed to fully understand the compound's efficacy and potential for drug development.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide involves the reaction of 2-fluoro-5-methylphenylpiperidine with furan-3-carboxylic acid in the presence of a coupling reagent. The resulting compound is purified through recrystallization to obtain a high yield of the final product.
Applications De Recherche Scientifique
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in preclinical studies for its efficacy in treating chronic pain, neuropathic pain, and cancer.
Propriétés
IUPAC Name |
N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-2-3-15(18)16(10-12)20-7-4-14(5-8-20)19-17(21)13-6-9-22-11-13/h2-3,6,9-11,14H,4-5,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEINVPOVNRQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCC(CC2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)
![ethyl 3-[2-(2,6-difluorophenyl)propanoylamino]-1H-pyrazole-5-carboxylate](/img/structure/B7647890.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine](/img/structure/B7647897.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,4-dihydroxybenzamide](/img/structure/B7647902.png)
![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)
![N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)
![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)